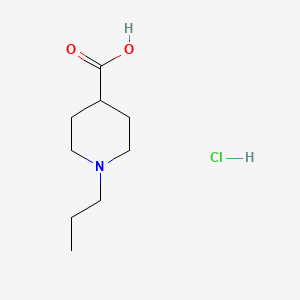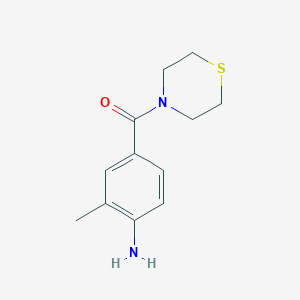
2-Methyl-4-(thiomorpholine-4-carbonyl)aniline
Descripción general
Descripción
“2-Methyl-4-(thiomorpholine-4-carbonyl)aniline” is a chemical compound with the molecular formula C12H16N2OS . It has a molecular weight of 236.33 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16N2OS/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación
Src Kinase Inhibition
Research on analogues of quinolinecarbonitriles, including compounds with modifications similar to 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline, has shown potent inhibition of Src kinase activity. These compounds have been optimized for increased inhibition of both Src kinase activity and Src-mediated cell proliferation, indicating their potential application in cancer therapy due to their ability to inhibit tumor growth in xenograft models (Boschelli et al., 2001).
Corrosion Inhibition
A study on a new synthesized thiophene Schiff base, structurally related to this compound, demonstrated its efficiency as a corrosion inhibitor for mild steel in acidic solutions. This indicates the potential use of such compounds in protecting metals against corrosion, with applications in industrial maintenance and preservation (Daoud et al., 2014).
Protein Kinase Inhibition
Related research on 4-anilinoquinazolines and pyrimidines as inhibitors of the epidermal growth factor receptor (EGFR) highlights the application of such compounds in targeting tyrosine kinase enzymes involved in cancer progression. These findings suggest that compounds with a similar aniline moiety could be explored for their effectiveness in inhibiting specific protein kinases, offering potential pathways for cancer treatment (Smaill et al., 2001).
Environmental Applications
In another study, phosphonic acid derivatives, including thiomorpholin-4-ylmethyl-phosphonic acid, were investigated for their effectiveness as corrosion inhibitors for carbon steel in seawater. Such research underscores the environmental applications of these compounds in protecting infrastructure against corrosive elements (Amar et al., 2008).
Analytical Chemistry Applications
A twisted-intramolecular-charge-transfer (TICT) based ratiometric fluorescent thermometer utilizing a compound similar in structure to this compound was developed for temperature sensing. This application reveals the potential of such compounds in analytical chemistry for temperature measurement and monitoring (Cao et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(4-amino-3-methylphenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTJJHCRCMMFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


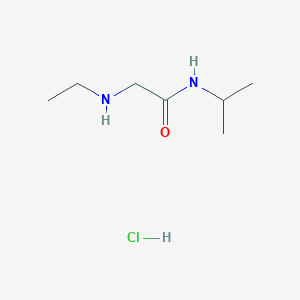
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)
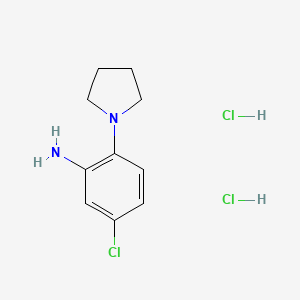
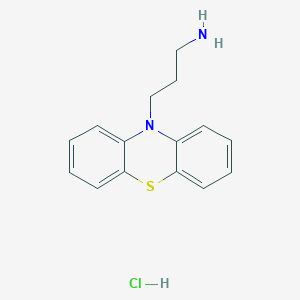
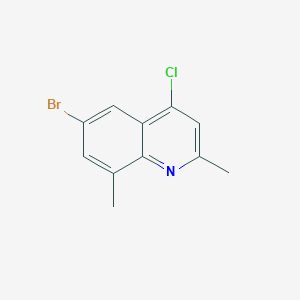
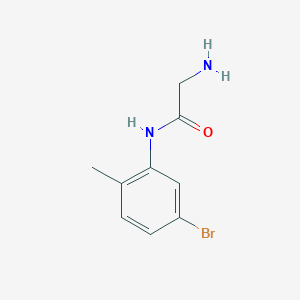
![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)

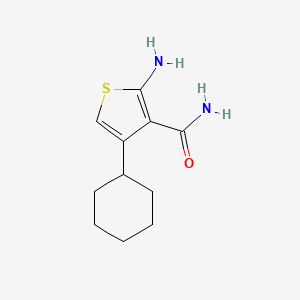
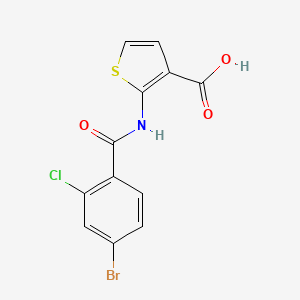
![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)


